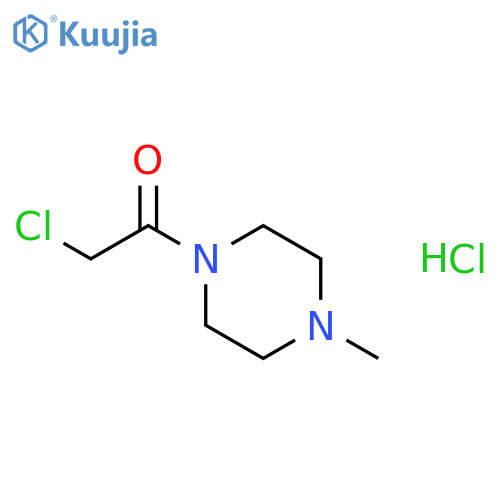Cas no 42951-91-7 (1-(2-Chloroacetyl)-4-methylpiperazine hydrochloride)

42951-91-7 structure
商品名:1-(2-Chloroacetyl)-4-methylpiperazine hydrochloride
CAS番号:42951-91-7
MF:C7H14Cl2N2O
メガワット:213.104859828949
MDL:MFCD04113883
CID:3028022
PubChem ID:12563661
1-(2-Chloroacetyl)-4-methylpiperazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloroacetyl)-4-Methylpiperazine HCl
- 1-(chloroacetyl)-4-methylpiperazine hydrochloride; N-chloroacetyl-N'-methylpiperazine hydrochloride; N-methyl-N'-chloroacetylpiperazine hydrochloride; 1-methyl-4-chloroacetylpiperazine hydrochloride
- 1-(2-Chloroacetyl)-4-methylpiperazineHCl
- 1-(2-CHLOROACETYL)-4-METHYL-PIPERAZINEHCL
- 42951-91-7
- AKOS000283739
- DB-149361
- 2-chloro-1-(4-methylpiperazin-1-yl)ethanone, hydrochloride
- 840-984-6
- Z1741967270
- F31062
- 1-(2-chloroacetyl)-4-methyl-piperazine hcl
- MFCD04113883
- C7H14Cl2N2O
- 1-(2-Chloroacetyl)-4-methylpiperazine hydrochloride
- 1-(2-Chloroacetyl)-4-methyl-piperazine hydrochloride
- Piperazine, 1-(chloroacetyl)-4-methyl-, monohydrochloride
- 2-chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
- CS-0205601
- 1-(2-Chloroacetyl)-4-methyl-piperazine x HCl
- 2-chloro-1-(4-methyl-piperazin-1-yl)-ethanone hydrochloride
- SCHEMBL6031483
- 1-(chloroacetyl)-4-methylpiperazine hydrochloride
- 2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride
- 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride
- EN300-09409
- 1-(2-chloroacetyl)-4-methyl-piperazinehydrochloride
- 2-Chloro-1-(4-methylpiperazin-1-yl)-ethanone hydrochloride
- DB-017092
- SBA95191
- AS-48448
- 40340-73-6
- XFUOEOASGSUIBP-UHFFFAOYSA-N
- 1-(2-chloro-acetyl)-4-methyl-piperazine hydrochloride
-
- MDL: MFCD04113883
- インチ: InChI=1S/C7H13ClN2O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H
- InChIKey: XFUOEOASGSUIBP-UHFFFAOYSA-N
- ほほえんだ: CN1CCN(CC1)C(=O)CCl.Cl
計算された属性
- せいみつぶんしりょう: 212.04800
- どういたいしつりょう: 212.0483185Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.6Ų
じっけんとくせい
- PSA: 23.55000
- LogP: 0.67700
1-(2-Chloroacetyl)-4-methylpiperazine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C363500-1g |
1-(2-Chloroacetyl)-4-methylpiperazine hydrochloride |
42951-91-7 | 1g |
$ 196.00 | 2023-04-18 | ||
| Fluorochem | 033876-5g |
1-(2-Chloroacetyl)-4-methyl-piperazine hydrochloride |
42951-91-7 | 98% | 5g |
£239.00 | 2022-03-01 | |
| Fluorochem | 033876-10g |
1-(2-Chloroacetyl)-4-methyl-piperazine hydrochloride |
42951-91-7 | 98% | 10g |
£431.00 | 2022-03-01 | |
| abcr | AB426213-10 g |
2-Chloro-1-(4-methylpiperazin-1-yl)-ethanone hydrochloride; . |
42951-91-7 | 10g |
€597.30 | 2023-04-23 | ||
| abcr | AB426213-1g |
2-Chloro-1-(4-methylpiperazin-1-yl)-ethanone hydrochloride; . |
42951-91-7 | 1g |
€128.70 | 2025-03-19 | ||
| 1PlusChem | 1P00CMAV-5g |
1-(2-Chloroacetyl)-4-Methylpiperazine HCl |
42951-91-7 | 95% | 5g |
$240.00 | 2023-12-17 | |
| abcr | AB426213-5g |
2-Chloro-1-(4-methylpiperazin-1-yl)-ethanone hydrochloride; . |
42951-91-7 | 5g |
€347.40 | 2025-03-19 | ||
| Aaron | AR00CMJ7-10g |
1-(2-Chloroacetyl)-4-Methylpiperazine HCl |
42951-91-7 | 95% | 10g |
$861.00 | 2023-12-13 | |
| Aaron | AR00CMJ7-50mg |
1-(2-Chloroacetyl)-4-Methylpiperazine HCl |
42951-91-7 | 95% | 50mg |
$61.00 | 2023-12-13 | |
| A2B Chem LLC | AF87975-10g |
1-(2-Chloroacetyl)-4-methylpiperazine HCl |
42951-91-7 | 95% | 10g |
$315.00 | 2024-04-20 |
1-(2-Chloroacetyl)-4-methylpiperazine hydrochloride 関連文献
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
42951-91-7 (1-(2-Chloroacetyl)-4-methylpiperazine hydrochloride) 関連製品
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 557-08-4(10-Undecenoic acid zinc salt)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:42951-91-7)1-(2-Chloroacetyl)-4-methylpiperazine hydrochloride

清らかである:99%
はかる:5g
価格 ($):283.0